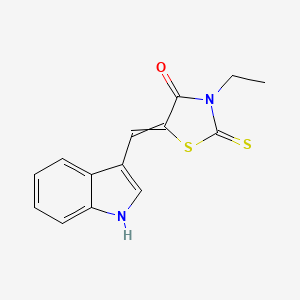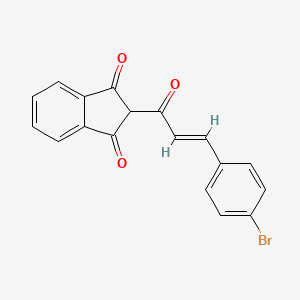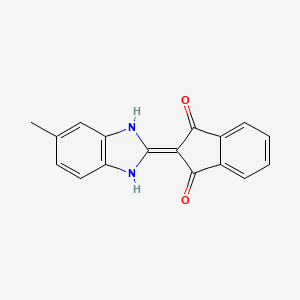
3-ethyl-5-(1H-indol-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “3-ethyl-5-(1H-indol-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one” is a synthetic, crystalline aluminosilicate. Aluminosilicates are a class of minerals composed of aluminum, silicon, and oxygen, often with other elements such as sodium, potassium, or calcium. These compounds are known for their diverse applications in various fields, including catalysis, adsorption, and ion exchange.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of synthetic, crystalline aluminosilicate involves an inorganic process from a reaction mixture containing an aqueous alkaline medium. The chemical composition of the aluminosilicate is expressed in molar ratios as follows: 0-3 M₂O:Al₂O₃:15-40 SiO₂:0-40 H₂O, where M represents an alkali cation .
Industrial Production Methods
In industrial settings, the production of synthetic aluminosilicates typically involves hydrothermal synthesis. This process includes mixing the raw materials in an aqueous solution, followed by heating under controlled temperature and pressure conditions to promote crystallization. The resulting product is then filtered, washed, and dried to obtain the desired crystalline aluminosilicate.
Chemical Reactions Analysis
Types of Reactions
Synthetic, crystalline aluminosilicate undergoes various chemical reactions, including:
Oxidation: Reaction with oxygen to form oxides.
Reduction: Reaction with reducing agents to form reduced species.
Substitution: Exchange of ions within the aluminosilicate structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and various ion-exchange solutions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired chemical transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce metal oxides, while ion-exchange reactions can result in the incorporation of different cations into the aluminosilicate structure.
Scientific Research Applications
Synthetic, crystalline aluminosilicate has a wide range of scientific research applications, including:
Chemistry: Used as catalysts in various chemical reactions, including cracking and isomerization processes.
Biology: Employed in the study of ion-exchange processes and as adsorbents for removing contaminants from biological samples.
Medicine: Investigated for potential use in drug delivery systems and as adsorbents for toxins.
Industry: Utilized in the production of detergents, water treatment, and as catalysts in petrochemical processes .
Mechanism of Action
The mechanism by which synthetic, crystalline aluminosilicate exerts its effects involves its unique porous structure, which allows for the adsorption and exchange of ions. The molecular targets include various cations and anions that can be trapped within the aluminosilicate framework. The pathways involved in these processes include ion-exchange and adsorption mechanisms, which are facilitated by the high surface area and porosity of the aluminosilicate .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to synthetic, crystalline aluminosilicate include other types of zeolites and aluminosilicates, such as:
- Zeolite A
- Zeolite Y
- Mordenite
- Clinoptilolite
Uniqueness
What sets synthetic, crystalline aluminosilicate apart from these similar compounds is its specific chemical composition and crystalline structure, which can be tailored to achieve desired properties for specific applications. This customization allows for enhanced performance in catalysis, adsorption, and ion-exchange processes .
Properties
IUPAC Name |
3-ethyl-5-(1H-indol-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-2-16-13(17)12(19-14(16)18)7-9-8-15-11-6-4-3-5-10(9)11/h3-8,15H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZMETNSHFNDKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CNC3=CC=CC=C32)SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)C(=CC2=CNC3=CC=CC=C32)SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z)-2-[(2,4-difluoroanilino)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B7827891.png)
![(2E)-2-[(4-methoxyanilino)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B7827893.png)
![(2Z)-2-[(4-fluoroanilino)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B7827904.png)
![2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]indene-1,3-dione](/img/structure/B7827913.png)
![methyl 3-[(1,3-dioxoinden-2-ylidene)methylamino]-4-methylthiophene-2-carboxylate](/img/structure/B7827921.png)
![N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]-2-phenylacetohydrazide](/img/structure/B7827929.png)
![2-[[(6-methoxypyridin-3-yl)amino]methylidene]indene-1,3-dione](/img/structure/B7827941.png)
![(2E)-2-[(3,4-dichloroanilino)-hydroxymethylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B7827958.png)
![2-[(quinolin-8-ylamino)methylidene]indene-1,3-dione](/img/structure/B7827966.png)
![2-[4-[(1,3-dioxoinden-2-ylidene)methylamino]phenyl]acetonitrile](/img/structure/B7827972.png)
![2-[[2-fluoro-5-(trifluoromethyl)anilino]methylidene]indene-1,3-dione](/img/structure/B7827996.png)



